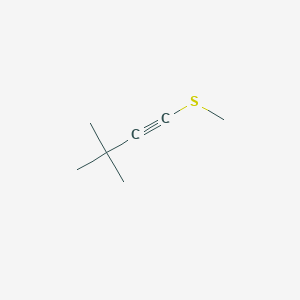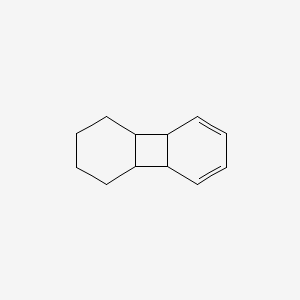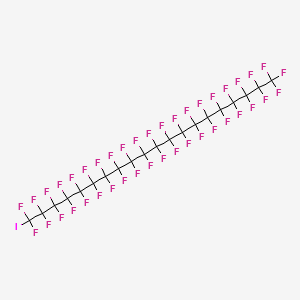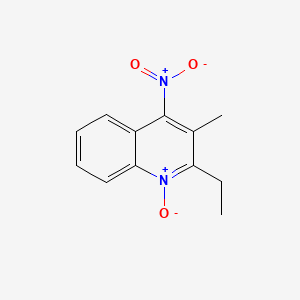![molecular formula C20H18O2S B14678347 Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate CAS No. 30161-06-9](/img/structure/B14678347.png)
Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate is a complex organic compound with a unique structure that includes a naphthalene ring fused with a benzothiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate typically involves the annulation of naphthols with various reagents. One common method includes the treatment of 2-naphthol with allylsilane in hexafluoroisopropanol (HFIP) in the presence of iodobenzene diacetate . This reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dihydronaphthofurans: These compounds share a similar naphthalene ring structure but differ in the functional groups attached.
Benzothiols: Compounds with a benzothiol group but lacking the naphthalene ring.
Uniqueness
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate is unique due to its specific combination of a naphthalene ring fused with a benzothiol group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
30161-06-9 |
|---|---|
Molecular Formula |
C20H18O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate |
InChI |
InChI=1S/C20H18O2S/c1-12-7-8-13-9-17-14-5-3-4-6-18(14)23-19(17)10-16(13)15(12)11-20(21)22-2/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
QNJXGMKEJRBYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2CC1)C4=CC=CC=C4S3)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)


![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)

![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)

